3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-2-3-9(12)8(11)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQPHGJTDGOISW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedel-Crafts Acylation
Fluorobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 30–35°C to yield 4-fluoroacetophenone. This step achieves para-substitution due to the directing effects of the fluorine atom.
Bromination
The intermediate 4-fluoroacetophenone is brominated using liquid bromine at 80–120°C. Aluminum chloride catalyzes electrophilic aromatic substitution, introducing bromine at the meta position relative to the acetyl group. This regioselectivity is critical for obtaining 3-bromo-4-fluoroacetophenone.
Oxidation to Carboxylic Acid
The ketone group is oxidized to a carboxylic acid using hypochlorite solution (3–5 moles of active chlorine per mole of substrate) at 20–80°C. This haloform reaction converts 3-bromo-4-fluoroacetophenone into 3-bromo-4-fluorobenzoic acid with high efficiency.
Table 1: Reaction Conditions for 3-Bromo-4-fluorobenzoic Acid Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, 30–35°C | 85% | 98% |
| Bromination | Br₂, AlCl₃, 80–120°C | 78% | 97% |
| Oxidation | NaOCl (4 moles Cl), 50°C | 92% | 99% |
Preparation of (2S)-1-Hydroxypropan-2-amine
The chiral amine component, (2S)-1-hydroxypropan-2-amine, is synthesized via asymmetric reduction or enzymatic resolution:
Asymmetric Reduction of Ketones
L-Selectride reduces 2-nitro-1-propanol to (2S)-1-hydroxypropan-2-amine with >98% enantiomeric excess (ee) under inert conditions. This method avoids racemization and ensures high optical purity.
Enzymatic Resolution
Racemic 1-hydroxypropan-2-amine is treated with Pseudomonas fluorescens lipase to selectively acetylate the (R)-enantiomer. The remaining (S)-amine is isolated via chromatography, achieving 99% ee.
Table 2: Comparison of Amine Synthesis Methods
| Method | Catalyst/Reagent | ee | Yield |
|---|---|---|---|
| Asymmetric Reduction | L-Selectride | 98% | 75% |
| Enzymatic Resolution | P. fluorescens lipase | 99% | 82% |
Formation of the Benzamide Core
The benzamide bond is formed through coupling 3-bromo-4-fluorobenzoic acid with (2S)-1-hydroxypropan-2-amine:
Acid Chloride Activation
3-Bromo-4-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding acid chloride. This intermediate reacts exothermically with the amine in dichloromethane at 0–5°C.
Coupling Reactions
Alternative coupling agents such as HOBt/EDCI are employed in tetrahydrofuran (THF) to minimize side reactions. This method achieves 88% yield with 99.2% purity after crystallization.
Table 3: Benzamide Coupling Optimization
| Activator | Solvent | Temp. | Yield | Purity |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 0–5°C | 82% | 98.5% |
| HOBt/EDCI | THF | 25°C | 88% | 99.2% |
Purification and Characterization
Crystallization
Bulk melting crystallization at 31°C in ethyl acetate/hexane mixtures removes residual solvents and byproducts, enhancing purity to 99.4%.
Chromatographic Methods
Flash chromatography on silica gel (eluent: 3:1 ethyl acetate/hexane) resolves diastereomers and unreacted starting materials.
Table 4: Purity Enhancement Techniques
| Method | Conditions | Final Purity |
|---|---|---|
| Crystallization | Ethyl acetate/hexane, 31°C | 99.4% |
| Flash Chromatography | 3:1 ethyl acetate/hexane | 99.1% |
Alternative Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position and Halogenation Patterns
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Key Differences : The aromatic ring substitution (4-bromo-3-fluoro vs. 3-bromo-4-fluoro) alters electronic distribution. The amide nitrogen is linked to a 6-methylpyridinyl group instead of a hydroxypropan-2-yl group.
- Physicochemical Data :
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36)
- Key Differences : Halogens at positions 3 and 5 on the aromatic ring reduce steric hindrance compared to the 3,4-substitution in the target compound.
- Impact : Altered electronic effects may influence receptor binding or solubility .
N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide
Amide Substituent Variations
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]benzamide Derivatives (Compounds 5–8)
- Key Differences : Substituents on the benzamide aromatic ring (e.g., 4-methoxy, 4-ethoxy) and the hydroxypropan-2-yl group’s phenyl extension.
- Impact : Increased hydrophobicity with phenyl groups may reduce aqueous solubility compared to the target compound’s simpler hydroxypropan-2-yl group .
2-Hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Stereochemical Considerations
4-Bromo-N-{(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-2-propanyl}benzamide
Physicochemical and Structural Data Comparison
Discussion of Key Trends
- Halogenation : Bromo and fluoro substituents at positions 3 and 4 (target compound) optimize steric and electronic effects for target engagement compared to analogs with halogens at positions 4,3 (Compound 35) or 3,5 (Compound 36) .
- Amide Substituents : Hydroxypropan-2-yl groups improve solubility relative to pyridinyl or phenyl extensions, as seen in Compounds 5–8 .
- Stereochemistry : The S-configuration in the target compound and analog underscores the importance of chirality in drug design.
Biologische Aktivität
3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide can be represented as follows:
The compound primarily acts by inhibiting specific biological pathways that are crucial for cell proliferation and survival. Research indicates that it may interact with various protein kinases, particularly those involved in cancer signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated the ability to arrest the cell cycle at the G2 phase and induce apoptosis in cancer cells.
Table 1: Inhibition of NSCLC Cell Lines by 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H520 | 1.36 ± 0.27 | Inhibition of FGFR1 phosphorylation |
| NCI-H1581 | 1.25 ± 0.23 | Induction of apoptosis |
| NCI-H226 | 2.31 ± 0.41 | Cell cycle arrest at G2 phase |
| NCI-H460 | 2.14 ± 0.36 | Inhibition of ERK signaling |
| NCI-H1703 | 1.85 ± 0.32 | Activation of pro-apoptotic factors |
The mechanism involves the inhibition of fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in various cancers, leading to uncontrolled cell proliferation .
Study on FGFR1 Inhibition
A significant study evaluated a series of benzamide derivatives, including our compound of interest, for their effectiveness as FGFR1 inhibitors. The results indicated that compounds similar to 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide effectively inhibited FGFR1 activity, leading to reduced proliferation in cancer cell lines with FGFR1 amplification .
Toxicity Profiling
In a toxicity profiling study involving multiple compounds, it was found that derivatives with similar structures exhibited varied toxicity levels across different biological assays, indicating a need for careful evaluation in preclinical studies .
Q & A
How can researchers optimize the synthesis of 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide to improve yield and purity?
Level: Basic (Synthesis Optimization)
Methodological Answer:
Synthetic routes for benzamide derivatives often involve coupling halogenated aromatic acids with chiral amines. For this compound, the bromo-fluoro benzoyl chloride can be reacted with (2S)-1-hydroxypropan-2-amine under Schotten-Baumann conditions. Key optimizations include:
- Temperature Control: Maintaining 0–5°C during coupling to minimize racemization of the chiral amine .
- Purification: Use of silica gel chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) to isolate the product. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) can resolve diastereomeric impurities .
- Yield Enhancement: Pre-activation of the benzoyl chloride with DMF (catalytic) and stoichiometric use of the amine (1.1 eq.) to drive the reaction to completion .
What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of the (2S)-1-hydroxypropan-2-yl moiety?
Level: Advanced (Structural Analysis)
Methodological Answer:
- X-ray Crystallography: The gold standard for confirming stereochemistry. Use SHELXL (via the SHELX suite) for refinement, leveraging high-resolution data (e.g., <1.0 Å) to resolve chiral centers. highlights SHELXL’s robustness for small-molecule refinement, even with twinned data .
- NMR Spectroscopy: and -COSY can identify coupling patterns between fluorine and adjacent protons. NOESY/ROESY experiments detect spatial proximity between the hydroxypropan-2-yl group and aromatic protons, confirming configuration .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (TD-DFT) to validate the (2S) configuration .
How should researchers address discrepancies in biological activity data observed across studies involving this compound?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies often arise from variations in assay conditions or target specificity. To resolve these:
- Standardized Assays: Replicate experiments using uniform protocols (e.g., fixed ATP concentrations for kinase assays).
- Metabolite Interference: Screen for metabolites using LC-MS (e.g., exact mass 669.3306548 Da, as in ) to identify degradation products that may alter activity .
- Target Validation: Use CRISPR knockouts or isoform-specific inhibitors to confirm whether activity stems from the intended enzyme (e.g., bacterial PPTase, as in ) or off-target effects .
What computational methods are effective in predicting the binding affinity of this compound to bacterial PPTase enzymes?
Level: Advanced (Drug Design)
Methodological Answer:
- Molecular Docking: Employ AutoDock Vina or Schrödinger Glide to model interactions with PPTase active sites. Use the crystal structure of homologous enzymes (e.g., PDB: 3V2Z) for homology modeling if the target structure is unavailable.
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Focus on hydrogen bonds between the hydroxypropan-2-yl group and conserved residues (e.g., Asp154 in PPTase) .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for fluorine/bromine substitutions to optimize halogen bonding with hydrophobic pockets .
How can researchers ensure reproducibility in crystallographic data for this compound?
Level: Basic (Experimental Design)
Methodological Answer:
- Crystal Growth: Use vapor diffusion (hanging drop) with 20–30% PEG 3350 as precipitant. Add 5% DMSO to improve crystal quality.
- Data Collection: Collect full datasets (360° φ-scans) at synchrotron sources (e.g., 0.7 Å wavelength) to enhance resolution.
- Refinement: Apply SHELXL’s TWIN and BASF commands for twinned crystals, and validate with Rint < 0.05 and GooF ≈ 1.0 .
What strategies mitigate hydrolysis of the hydroxypropan-2-yl group during in vitro assays?
Level: Advanced (Stability Studies)
Methodological Answer:
- pH Buffering: Maintain physiological pH (7.4) with HEPES buffer to reduce nucleophilic attack on the amide bond.
- Pro-drug Design: Replace the hydroxyl group with a phosphate ester (e.g., as in ’s GS-7682 prodrug strategy) to enhance stability, with enzymatic cleavage in target tissues .
- Lyophilization: Store the compound as a lyophilized powder at -80°C, reconstituting in anhydrous DMSO immediately before use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
